![molecular formula C7H14ClNO2 B3047321 cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride CAS No. 1375303-78-8](/img/structure/B3047321.png)
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Overview
Description
“Cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride” is a chemical compound with the CAS Number: 957793-35-0 . Its linear formula is C7H14ClNO2 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-aminocyclobutanecarboxylate hydrochloride . The InChI code is 1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+; . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride” is 179.65 . It is a solid at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, also known as cis-3-Aminocyclobutanecarboxylic acid ethyl ester hydrochloride:
Pharmaceutical Development
This compound is often used in the development of new pharmaceuticals due to its unique structural properties. Its cyclobutane ring can provide rigidity to drug molecules, potentially enhancing their binding affinity to biological targets. This makes it a valuable scaffold in the design of enzyme inhibitors and receptor modulators .
Synthetic Organic Chemistry
In synthetic organic chemistry, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride serves as a versatile building block. Its functional groups allow for various chemical modifications, making it useful in the synthesis of complex organic molecules. Researchers utilize it to create novel compounds with potential applications in materials science and medicinal chemistry .
Peptide Synthesis
The compound is also employed in peptide synthesis. Its amino group can participate in peptide bond formation, while the cyclobutane ring can introduce conformational constraints. This can lead to the development of peptides with enhanced stability and bioactivity, which are crucial for therapeutic applications .
Biochemical Research
In biochemical research, cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is used to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into enzyme function and aiding in the design of more effective drugs .
Material Science
The compound’s unique properties make it useful in material science, particularly in the development of polymers and other advanced materials. Its ability to form stable structures can be leveraged to create materials with specific mechanical and chemical properties, useful in various industrial applications .
Neuroscience Research
In neuroscience, this compound is used to study neurotransmitter systems and receptor functions. Its ability to interact with specific receptors can help elucidate the mechanisms of neurotransmission and aid in the development of treatments for neurological disorders .
Agricultural Chemistry
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is also explored in agricultural chemistry for the development of new agrochemicals. Its structural features can be modified to create compounds with herbicidal, fungicidal, or insecticidal properties, contributing to more effective and sustainable agricultural practices .
Analytical Chemistry
In analytical chemistry, the compound is used as a standard or reagent in various analytical techniques. Its well-defined structure and reactivity make it suitable for use in chromatography, spectroscopy, and other methods to identify and quantify other substances .
These applications highlight the versatility and importance of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride in scientific research across multiple fields.
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJWYGQWKNHONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride | |
CAS RN |
1375303-78-8 | |
Record name | Cyclobutanecarboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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